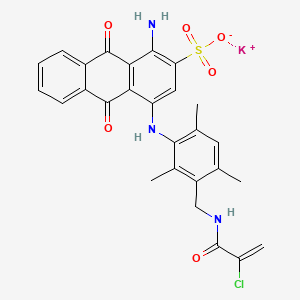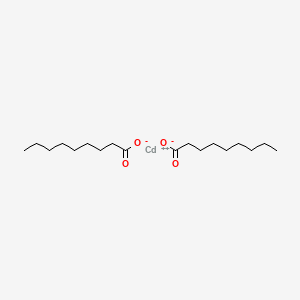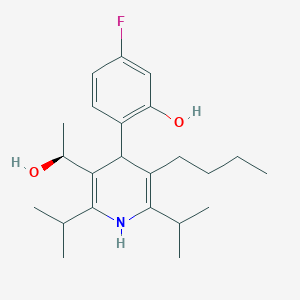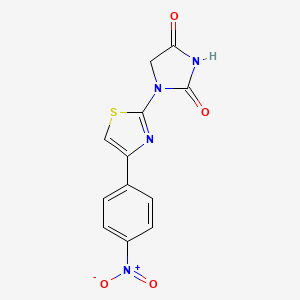
Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- is a synthetic organic compound that belongs to the hydantoin family Hydantoins are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and two carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- typically involves the reaction of p-nitrophenyl isothiocyanate with an appropriate hydantoin derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted hydantoin derivatives. These products can have distinct chemical and biological properties, making them valuable for further research and applications .
Applications De Recherche Scientifique
Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: The compound’s derivatives have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the p-nitrophenyl group and thiazolyl ring allows for specific interactions with target molecules, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiohydantoins: Compounds with a sulfur atom in the hydantoin ring.
Furopyridinediones: Compounds with a fused pyridine and furan ring system.
Benzotriazoles: Compounds with a triazole ring fused to a benzene ring
Uniqueness
Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- is unique due to its specific combination of a p-nitrophenyl group and a thiazolyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds .
Propriétés
Numéro CAS |
78140-08-6 |
|---|---|
Formule moléculaire |
C12H8N4O4S |
Poids moléculaire |
304.28 g/mol |
Nom IUPAC |
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H8N4O4S/c17-10-5-15(11(18)14-10)12-13-9(6-21-12)7-1-3-8(4-2-7)16(19)20/h1-4,6H,5H2,(H,14,17,18) |
Clé InChI |
LWLAPCJDLIQABQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)N1C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


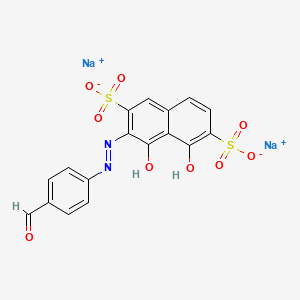
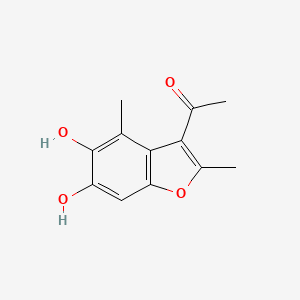
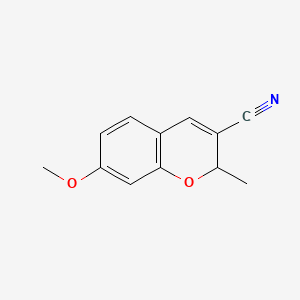
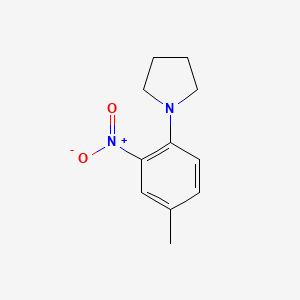

![Bicyclo[4.2.0]octane-7-carboxamide](/img/structure/B13797004.png)
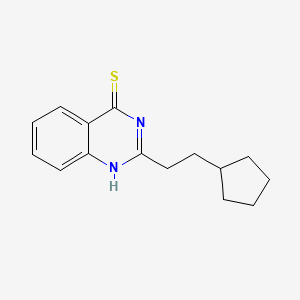
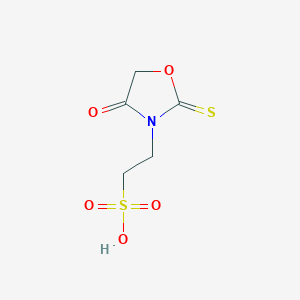
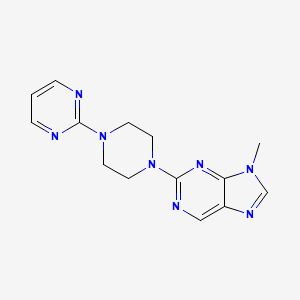
![Beta-alanine,[3-3H(N)]](/img/structure/B13797032.png)
